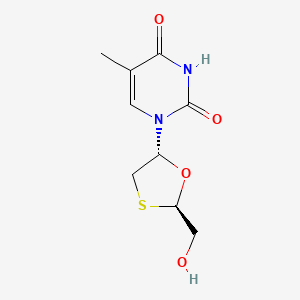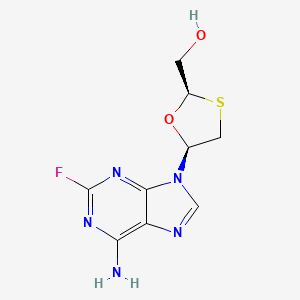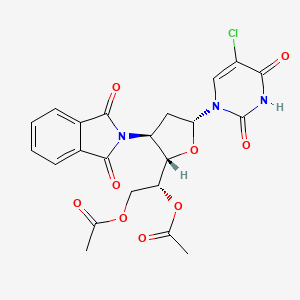
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- typically involves multi-step organic synthesis. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidinedione core: This can be achieved through cyclization reactions involving urea derivatives and appropriate diketones.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Glycosylation: The attachment of the ribo-hexofuranosyl moiety can be carried out using glycosyl donors and acceptors under acidic or basic conditions.
Acetylation: The acetyl groups are introduced using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine atom or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biology, the compound may be used in the study of enzyme interactions, particularly those involving pyrimidine metabolism. It can also be used as a probe to investigate cellular processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as antiviral or anticancer agents. Research into its biological activity and mechanism of action can lead to the development of new drugs.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(beta-D-ribo-hexofuranosyl)-: A simpler analog without the acetyl and isoindole groups.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2,3-dideoxy-beta-D-ribo-hexofuranosyl)-: Lacks the acetyl groups but retains the isoindole moiety.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- lies in its complex structure, which imparts specific chemical and biological properties
属性
CAS 编号 |
133488-36-5 |
|---|---|
分子式 |
C22H20ClN3O9 |
分子量 |
505.9 g/mol |
IUPAC 名称 |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-(1,3-dioxoisoindol-2-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H20ClN3O9/c1-10(27)33-9-16(34-11(2)28)18-15(26-20(30)12-5-3-4-6-13(12)21(26)31)7-17(35-18)25-8-14(23)19(29)24-22(25)32/h3-6,8,15-18H,7,9H2,1-2H3,(H,24,29,32)/t15-,16+,17+,18-/m0/s1 |
InChI 键 |
NJUINJHDMPWBBU-MLHJIOFPSA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



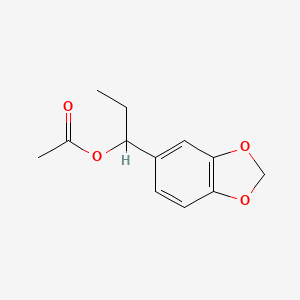
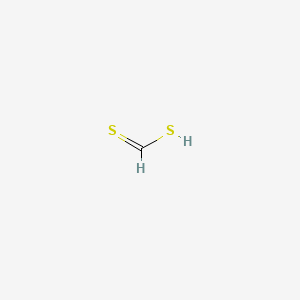
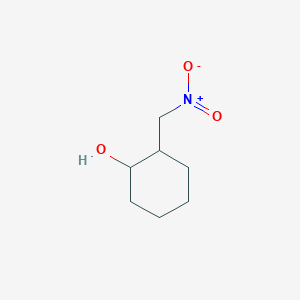
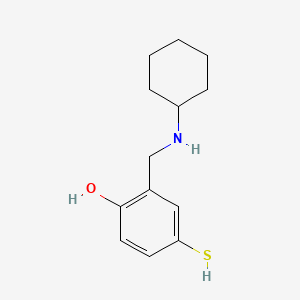
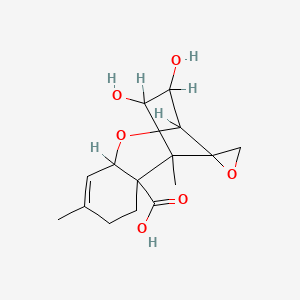
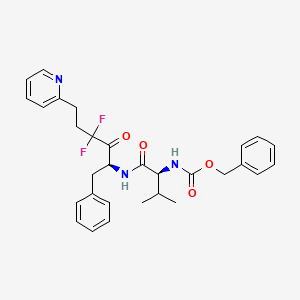

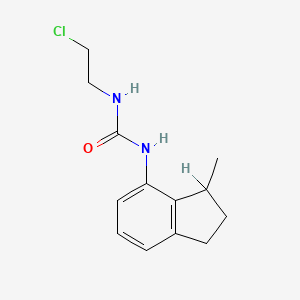
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)

